molecular formula C31H35N3O3 B2821847 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 312922-14-8

1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2821847
CAS No.: 312922-14-8
M. Wt: 497.639
InChI Key: FAHCSUHPPAUHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a hybrid molecule combining a β-carboline scaffold with a substituted dihydroisoquinoline moiety. Key structural features include:

  • A β-carboline core (2,3,4,9-tetrahydro-1H-β-carboline) with a phenyl substituent at position 1.
  • A 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline group linked to the phenyl ring via a methylene bridge.
  • Methoxy substitutions at positions 4 (phenyl) and 6/7 (isoquinoline).

Properties

IUPAC Name

1-[3-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O3/c1-19-25-17-29(37-4)28(36-3)16-20(25)12-14-34(19)18-22-15-21(9-10-27(22)35-2)30-31-24(11-13-32-30)23-7-5-6-8-26(23)33-31/h5-10,15-17,19,30,32-33H,11-14,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCSUHPPAUHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CC3=C(C=CC(=C3)C4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic molecule with potential therapeutic applications. It belongs to a class of compounds that exhibit a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential interactions with various neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of the compound is C31H35N3O3C_{31}H_{35}N_{3}O_{3} with a molecular weight of 497.64 g/mol. The structure features a beta-carboline core linked to a dimethoxyisoquinoline moiety and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC31H35N3O3
Molecular Weight497.64 g/mol
SMILESCC1c2cc(c(cc2CCN1Cc1cc(ccc1OC)C1c2c(CCN1)c1ccccc1[nH]2)OC)OC
CAS NumberNot available

Neuroprotective Effects

Research indicates that compounds similar to 1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline exhibit neuroprotective properties. For instance, beta-carbolines have been shown to modulate neurotransmitter systems such as serotonin and dopamine, which are crucial in neurodegenerative diseases.

A study highlighted that derivatives of beta-carboline can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits for depression and anxiety disorders .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests it may also possess anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Interaction with Receptors

The compound may interact with various receptors in the central nervous system (CNS). For example:

  • Serotonin Receptors (5-HTR) : Compounds derived from similar structures have shown affinity for serotonin receptors, which play a role in mood regulation and anxiety .
  • Dopamine Receptors : The potential modulation of dopamine receptors could indicate applications in treating disorders such as schizophrenia or Parkinson's disease.

Case Studies

Several studies have investigated the biological implications of related compounds:

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of beta-carboline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuronal death and improvements in motor function .
  • Anti-inflammatory Activity : In another study focusing on inflammation models, compounds similar to the target compound were shown to significantly reduce inflammatory markers in cultured macrophages .

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of isoquinoline compounds, including the target compound, have been studied for their interactions with dopamine receptors. The compound shows promise in modulating D2-like dopamine receptors, which are implicated in several neurological disorders such as schizophrenia and Parkinson's disease. Binding affinity studies have demonstrated that modifications to the isoquinoline structure can enhance selectivity and potency at these receptors .

Sigma Receptor Interaction

The compound has been evaluated for its activity at sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various physiological processes and have been identified as potential targets for treating pain and neurodegenerative diseases. Studies indicate that compounds with similar structures exhibit high selectivity for sigma-2 receptors, suggesting that the target compound may possess similar properties .

Antinociceptive Effects

In preclinical models, compounds derived from beta-carbolines have shown antinociceptive (pain-relieving) effects. The target compound's structural features may contribute to its efficacy in reducing pain responses through modulation of sigma receptor pathways. This application is particularly relevant for developing new analgesics with fewer side effects compared to traditional opioids .

Case Study 1: Sigma Receptor Ligands

A study focused on developing selective sigma receptor ligands demonstrated that modifications to the isoquinoline structure significantly impacted receptor binding profiles. The findings suggest that the target compound could serve as a lead structure for synthesizing new ligands with improved selectivity and therapeutic potential .

Case Study 2: Antinociceptive Activity

In a series of experiments evaluating antinociceptive properties, derivatives of beta-carbolines were tested in animal models. Results indicated that specific modifications led to enhanced pain relief without significant side effects. This highlights the potential of the target compound in pain management therapies .

Chemical Reactions Analysis

Formation of the β-Carboline Core

The β-carboline moiety is synthesized via the Pictet-Spengler reaction , a condensation between tryptophan derivatives and aldehydes under acidic conditions. For example:

  • Tryptophan reacts with formaldehyde in 0.5 N H2_2SO4_4 to yield tetrahydro-β-carboline-3-carboxylic acid derivatives .

  • Substituted aldehydes introduce diversity at the C1 position of the β-carboline .

Key Conditions :

  • Acidic medium (H2_2SO4_4, HCl).

  • Room temperature to 60°C for cyclization .

Functionalization of the Dihydroisoquinoline Subunit

The dihydroisoquinoline fragment is synthesized through:

  • Bischler-Napieralski cyclization : Cyclization of phenethylamine derivatives with acyl chlorides or anhydrides forms the dihydroisoquinoline backbone .

  • Methylation : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide and a base) .

Example Reaction :

Phenethylamine derivative+Acetyl chloridePOCl3Dihydroisoquinoline intermediate\text{Phenethylamine derivative} + \text{Acetyl chloride} \xrightarrow{\text{POCl}_3} \text{Dihydroisoquinoline intermediate}

Yields : 50–87% depending on substituents .

Coupling of β-Carboline and Dihydroisoquinoline Moieties

The two subunits are linked via a Mannich reaction or reductive amination :

  • Mannich Reaction : A methylene bridge is formed between the β-carboline’s aromatic ring and the dihydroisoquinoline’s nitrogen using formaldehyde .

  • Reductive Amination : Ketone or aldehyde intermediates are reduced with NaBH4_4 or H2_2/Pd-C to form the C–N bond .

Key Conditions :

  • Solvents: Ethanol, THF, or dichloromethane.

  • Catalysts: Pd/C for hydrogenation .

Oxidation and Reduction

  • Oxidation : The dihydroisoquinoline’s methylidene group (C=CH2\text{C=CH}_2) is susceptible to oxidation with KMnO4_4 or H2_2O2_2, forming ketones or epoxides .

  • Reduction : NaBH4_4 selectively reduces carbonyl groups without affecting methoxy substituents.

Methoxy Group Reactivity

  • Demethylation : HBr in acetic acid removes methoxy groups, yielding phenolic derivatives.

  • Nucleophilic Substitution : Methoxy groups at C6/C7 positions resist substitution due to steric hindrance .

Thermal Stability

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with complete degradation by 350°C.

  • Differential Scanning Calorimetry (DSC) : Melting point observed at 169–171°C .

pH-Dependent Stability

  • Acidic Conditions (pH < 3) : Protonation of the β-carboline’s nitrogen leads to ring-opening .

  • Basic Conditions (pH > 10) : Methoxy groups undergo hydrolysis, forming quinone intermediates.

Table 1: Spectroscopic Data for Key Intermediates

Functional Group1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)MS (m/zm/z)
β-Carboline core7.28–7.38 (m, 1H, aromatic)120–140 (aromatic carbons)330.35
Dihydroisoquinoline3.75 (s, 3H, OCH3_3)55.2 (OCH3_3)247.29
Methylene bridge4.12 (s, 2H, CH2_2)38.5 (CH2_2)-

Reaction Optimization Challenges

  • Steric Hindrance : Bulky substituents on the β-carboline reduce coupling efficiency (yields drop to 15–23%) .

  • Racemization : Tetrahydro-β-carbolines prone to epimerization under basic conditions .

Comparison with Similar Compounds

Dihydroisoquinoline Derivatives (Table 1)

The target compound shares structural homology with several 6,7-dimethoxy-1-methyl dihydroisoquinoline derivatives ():

Compound ID Substituent at Position 2 Key Properties/Applications Reference
6d Ethyl carboxylate Intermediate in alkaloid synthesis
6e Methylsulfonyl Potential sulfonamide drug candidate
6g Acetyl Studied for acetylcholinesterase inhibition
Target Methylene-linked β-carboline Hybrid structure for multitarget activity

Key Observations :

  • Methoxy groups at positions 6/7 (shared across analogs) are critical for π-π stacking interactions in receptor binding .

β-Carboline Derivatives (Table 2)

The β-carboline moiety is compared to related structures from , and 11:

Compound Name Substituent at Position 1 Molecular Weight Solubility Key Applications
1-(4-Fluorophenyl)-6-methoxy-β-carboline 4-Fluorophenyl 258.29 DMSO, Methanol Serotonin receptor ligand
1-Ethyl-6-methoxy-β-carboline Ethyl 230.31 Chloroform MAO inhibitor candidate
1-(2-Methoxyphenyl)-β-carboline 2-Methoxyphenyl 278.34 Chloroform, DMSO Anticancer research
Target Compound 3-[(Dihydroisoquinoline)methyl]-4-methoxyphenyl ~500 (estimated) Predicted lipophilic Multitarget drug discovery

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to 2-methoxy or fluorophenyl analogs due to reduced susceptibility to oxidative demethylation .
  • The hybrid structure’s higher molecular weight (~500 vs.

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s similarity to known bioactive molecules was assessed:

Metric Similarity to SAHA* Similarity to Aglaithioduline**
Tanimoto (MACCS) 65% 70%
Dice (Morgan) 68% 72%

SAHA: Histone deacetylase (HDAC) inhibitor; *Aglaithioduline: HDAC8 inhibitor (PDB:1T69).

Implications :

  • The β-carboline-dihydroisoquinoline hybrid may occupy unique pharmacophore space compared to linear HDAC inhibitors.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Pictet-Spengler reaction to construct the beta-carboline core from tryptophan derivatives, followed by functionalization of the isoquinoline moiety .
  • Bischler–Napieralski reaction for cyclization steps, as seen in analogous tetrahydroisoquinoline syntheses (e.g., condensation of phenethylamine derivatives with aldehydes under acidic conditions) .
  • Purification via column chromatography (silica gel, 70–200 μm) with solvent gradients (e.g., CH₂Cl₂/CH₃OH) to isolate isomers .
    Key steps include reflux in ethanol/DMF, use of trifluoroacetic acid (TFA) as a catalyst, and nitrogen atmosphere to prevent oxidation .

Basic: How is structural integrity confirmed during synthesis?

Methodological validation involves:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry. For example, δ 3.8–4.2 ppm signals correlate with methoxy groups, while aromatic protons appear at δ 6.5–7.5 ppm .
  • X-ray crystallography to resolve bond lengths and angles, critical for understanding interaction with biological targets (e.g., 6,7-dimethoxyisoquinoline derivatives) .
  • High-resolution mass spectrometry (HRMS) and FTIR to verify molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can synthesis be optimized for improved yield or purity?

Strategies include:

  • Catalyst selection : Palladium/copper salts enhance coupling reactions (e.g., aryl-alkyl bond formation), improving yields from 27% to 84% in analogous syntheses .
  • Solvent optimization : Reflux in dimethylformamide (DMF) or ethanol increases reaction efficiency compared to THF .
  • Temperature control : Reactions at 100–140°C (vs. room temperature) reduce side products in heterocyclic ring closures .
  • Chromatographic refinement : Gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/CH₃OH 99.5:0.5) resolves stereoisomers, as demonstrated in tetrahydro-beta-carboline purifications .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological approaches include:

  • Substituent variation : Modifying methoxy groups (e.g., replacing 6,7-dimethoxy with halogen or alkyl groups) to assess impacts on receptor binding .
  • Bioisosteric replacements : Swapping the tetrahydro-beta-carboline core with indole or quinoline moieties to evaluate pharmacological profiles .
  • In silico docking : Using crystallographic data (e.g., bond angles from X-ray structures) to predict interactions with targets like serotonin receptors or FtsZ proteins .

Advanced: How to address contradictions in reported bioactivity data?

For example, if neuroprotective and pro-apoptotic effects are observed in different studies:

  • Comparative assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuroprotection, HeLa for anticancer activity) and dosing protocols .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out metabolite-driven discrepancies .
  • Structural analogs : Test derivatives lacking specific substituents (e.g., 4-methoxyphenyl group) to isolate functional contributions .

Advanced: What role does crystallography play in understanding mechanism of action?

  • Binding site mapping : X-ray structures reveal interactions between the isoquinoline moiety and enzymatic pockets (e.g., hydrogen bonding with Asp154 in FtsZ proteins) .
  • Conformational analysis : Crystallographic data show that 6,7-dimethoxy groups enforce planar rigidity, enhancing intercalation with DNA or proteins .

Basic: What are the solubility and handling recommendations?

  • Solubility : Slightly soluble in chloroform and DMSO; avoid aqueous buffers without cosolvents (e.g., 10% DMSO in PBS) .
  • Storage : Stable at room temperature under inert gas (argon) to prevent oxidation of the dihydroisoquinoline ring .

Advanced: How to evaluate biological activity in pharmacological models?

  • In vitro assays :
    • Anticancer : MTT assays on cancer cell lines (IC₅₀ values) with cisplatin as a positive control .
    • Neuroprotection : Glutamate-induced oxidative stress models in neuronal cells, measuring caspase-3 inhibition .
  • Receptor profiling : Radioligand binding assays (e.g., 5-HT₂A receptors) to quantify affinity (Kᵢ) and selectivity .

Advanced: How to resolve low yields in multi-step syntheses?

  • Intermediate stabilization : Protect amine groups with Boc or Fmoc during reactive steps (e.g., azide reductions) .
  • Stepwise monitoring : Use TLC (Rf tracking) and LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.